N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE
Description
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE is a thiazolidinone derivative characterized by a conjugated enone system, a furan moiety, and a 4-nitrobenzamide substituent. The compound’s synthesis typically involves condensation reactions, as exemplified by similar derivatives in the literature . The presence of the sulfanylidene group and nitrobenzamide substituent distinguishes it from other thiazolidinone analogs, influencing its reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-15(11-6-8-12(9-7-11)20(23)24)18-19-16(22)14(27-17(19)26)5-1-3-13-4-2-10-25-13/h1-10H,(H,18,21)/b3-1+,14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLFIFOQTWUIEA-GSPDUGTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-nitrobenzoyl chloride with a thiazolidinone derivative, followed by the introduction of the furan-2-yl group through a series of reactions involving aldehydes and other reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Key Observations :
- The enone system (α,β-unsaturated ketone) and furan moiety are conserved across analogs, suggesting shared photophysical or coordination properties .
Spectroscopic Comparisons
NMR Analysis
Table 2: Hypothetical NMR Chemical Shift Differences in Key Regions
Insights :
Mass Spectrometry (MS)
Molecular networking via MS/MS data (cosine score ≥0.8) suggests high similarity between the target compound and its 4-chlorophenyl analog, driven by conserved fragmentation patterns of the thiazolidinone-furan backbone . Differences arise in the substituent-derived ions (e.g., m/z 154 for nitrobenzamide vs. m/z 111 for chlorophenyl) .
Biological Activity
N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, a furan moiety, and a nitrobenzamide group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound emphasizes the presence of multiple functional groups that enhance its reactivity and biological potential. The compound is characterized by:
- Thiazolidine Ring : Contains sulfur and nitrogen atoms, contributing to its biological activity.
- Furan Moiety : Known for its role in various chemical reactions and biological interactions.
- Nitrobenzamide Group : Often associated with antibacterial and anticancer properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Sulfur and nitrogen-containing heterocycle |
| Furan Moiety | Conjugated system enhancing reactivity |
| Nitrobenzamide Group | Potential for antimicrobial and anticancer effects |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiazolidine structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar configurations have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain thiazolidine derivatives have shown strong AChE inhibition with IC50 values significantly lower than standard inhibitors .
Case Studies
- Antibacterial Activity : A study synthesized a series of thiazolidine derivatives and evaluated their antibacterial properties. The most active compounds exhibited IC50 values ranging from 0.63 to 6.28 µM against specific bacterial strains, indicating a promising avenue for developing new antibacterial agents .
- Enzyme Inhibition : Another investigation highlighted the efficacy of thiazolidine-based compounds in inhibiting urease, a key enzyme in the treatment of certain gastrointestinal disorders. The results demonstrated that these compounds could serve as potential therapeutic agents following further in vivo evaluations .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit AChE may be attributed to structural complementarity with the enzyme's active site, leading to competitive inhibition.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competitive inhibition of AChE and urease |
| Antimicrobial Action | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-NITROBENZAMIDE?
- Methodology : Multi-step synthesis typically involves condensation of furan-2-ylprop-2-enal derivatives with thiazolidinone precursors, followed by nitrobenzamide coupling. Key steps include:
- Cyclization : Use of thiourea derivatives under reflux in ethanol or DMF to form the thiazolidinone core .
- Coupling : Reaction with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to attach the nitrobenzamide group .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) and temperature (60–80°C) improves yield and minimizes side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the ene-ylidene and nitrobenzamide groups. Key signals: furan protons (δ 6.3–7.5 ppm), thione sulfur (indirectly via DEPT-135) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) validate the thiazolidinone scaffold .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- In vitro screening :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved during structural analysis?
- Software tools : SHELXD for phase problem solutions in low-symmetry space groups (e.g., P2₁/c) and SHELXL for refining twinned data via HKLF5 format .
- Experimental adjustments :
- Cryocooling : Mitigate radiation damage during data collection.
- Data merging : Use SCALEPACK to merge multiple datasets from twinned crystals .
Q. What computational strategies validate the electronic structure and reactivity of this compound?
- DFT calculations :
- Basis sets : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular docking : AutoDock Vina screens binding affinity to biological targets (e.g., bacterial DNA gyrase) .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- SAR studies :
- Nitro group position : Compare 4-nitro vs. 3-nitro benzamide derivatives in antimicrobial assays .
- Furan replacement : Substitute furan with thiophene or pyrrole to evaluate changes in π-π stacking interactions .
- Data analysis : Use ANOVA to statistically compare IC₅₀ values across analogs (p < 0.05 significance) .
Data Contradiction and Theoretical Framework Integration
Q. How should discrepancies between experimental and computational binding energies be addressed?
- Reconciliation steps :
Re-optimize ligands : Ensure protonation states match physiological conditions (e.g., pH 7.4).
Solvent effects : Include implicit solvent models (e.g., PBSA) in docking simulations .
Experimental validation : SPR or ITC assays quantify binding constants to resolve conflicts .
Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?
- Conceptual basis :
- Bioisosterism : Replace nitro groups with sulfonamides to maintain electronegativity while reducing toxicity .
- Hammett constants : Predict electronic effects of substituents on thiazolidinone reactivity .
Tables for Key Data
Table 1 : Synthesis Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF | 80 | 62 | |
| Benzamide coupling | THF | 60 | 78 |
Table 2 : Computational vs. Experimental Binding Energies (kcal/mol)
| Target | DFT (B3LYP) | Docking (AutoDock) | Experimental (ITC) |
|---|---|---|---|
| DNA Gyrase (E. coli) | -8.2 | -7.9 | -8.5 ± 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
